2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide 2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15000696
InChI: InChI=1S/C21H17F2NO6S/c22-14-5-13(6-15(23)8-14)18-7-12-1-2-17(9-19(12)30-21(18)26)29-10-20(25)24-16-3-4-31(27,28)11-16/h1-2,5-9,16H,3-4,10-11H2,(H,24,25)
SMILES:
Molecular Formula: C21H17F2NO6S
Molecular Weight: 449.4 g/mol

2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

CAS No.:

Cat. No.: VC15000696

Molecular Formula: C21H17F2NO6S

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide -

Specification

Molecular Formula C21H17F2NO6S
Molecular Weight 449.4 g/mol
IUPAC Name 2-[3-(3,5-difluorophenyl)-2-oxochromen-7-yl]oxy-N-(1,1-dioxothiolan-3-yl)acetamide
Standard InChI InChI=1S/C21H17F2NO6S/c22-14-5-13(6-15(23)8-14)18-7-12-1-2-17(9-19(12)30-21(18)26)29-10-20(25)24-16-3-4-31(27,28)11-16/h1-2,5-9,16H,3-4,10-11H2,(H,24,25)
Standard InChI Key UGOHHTXCAVJHSN-UHFFFAOYSA-N
Canonical SMILES C1CS(=O)(=O)CC1NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F

Introduction

2-{[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic organic molecule belonging to the broader class of chromen-2-one derivatives. This compound exhibits a complex structure characterized by a chromen-2-one core, substituted with a 3,5-difluorophenyl group and an acetamide moiety linked to a tetrahydrothiophene ring. Its unique features make it a subject of interest in various scientific fields, including medicinal chemistry and biological research.

Synthesis and Characterization

The synthesis of this compound typically involves several steps, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of intermediates and final products.

Potential Applications and Research Findings

Interaction studies involving this compound could focus on its potential biological activities, given its complex structure. The chromenone component is known for its broad array of biological activities, while the tetrahydrothiophene part may enhance these effects. The incorporation of fluorine atoms further distinguishes it by potentially improving metabolic stability and bioavailability.

Notable Similar Compounds:

Compound NameStructureUnique Features
7-Hydroxycoumarin7-HydroxycoumarinKnown for anticoagulant properties.
CoumarinCoumarinBasic structure of coumarins; used in fragrances.
3-Acetylcoumarin3-AcetylcoumarinExhibits anti-inflammatory effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator